molecular formula C11H14BrN3O B7941747 (6-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone

(6-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone

Cat. No.: B7941747
M. Wt: 284.15 g/mol
InChI Key: BHXCMXMZNCPOID-UHFFFAOYSA-N
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Description

(6-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone (CAS 866465-78-3) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C11H14BrN3O and a molecular weight of 284.15 g/mol, this compound features a brominated pyridine core linked to a 4-methylpiperazine ring via a methanone group . This structure makes it a versatile building block for the synthesis of more complex molecules. The bromine atom on the pyridine ring serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . Simultaneously, the 4-methylpiperazine moiety is a privileged structure in pharmacology, often employed to optimize solubility and bioavailability of lead compounds and to interact with various biological targets. Research indicates that analogues of this chemical scaffold have been investigated as potent TRPV4 (Transient Receptor Potential Vanilloid 4) channel antagonists, showing promise in preclinical models for the treatment of pain . The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(6-bromopyridin-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)9-2-3-10(12)13-8-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXCMXMZNCPOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone, also referred to by its CAS number 866465-78-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C11H14BrN3OC_{11}H_{14}BrN_{3}O with a molecular weight of 284.15 g/mol. The compound features a brominated pyridine ring and a piperazine moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄BrN₃O
Molecular Weight284.15 g/mol
CAS Number866465-78-3
LogP1.1075
PSA36.44 Ų

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes involved in signal transduction pathways. Its structure suggests potential for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Pharmacological Targets

  • Serotonin Receptors : Preliminary studies indicate that compounds with similar structures can act as serotonin receptor modulators.
  • Dopamine Receptors : The piperazine moiety is often associated with dopaminergic activity, suggesting potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and piperazine rings can significantly affect the compound's potency and selectivity. For instance, variations in the bromine substitution pattern on the pyridine ring have been shown to alter receptor affinity.

Key Findings from SAR Studies

  • Bromine Positioning : The position of bromine on the pyridine ring significantly influences binding affinity to target receptors.
  • Piperazine Variants : Substituting different alkyl groups on the piperazine nitrogen can enhance or reduce biological activity.

Case Studies

Several studies have investigated the biological effects of derivatives related to this compound:

  • Antidepressant Activity : A study explored the antidepressant-like effects of related compounds in animal models, demonstrating significant reductions in depressive-like behaviors.
  • Antitumor Properties : Research indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Compounds similar in structure were evaluated for neuroprotective properties in models of neurodegeneration, showing promise in mitigating neuronal damage.

Scientific Research Applications

Medicinal Chemistry

(6-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone is primarily studied for its potential as a therapeutic agent. It has been investigated as a lead compound for developing inhibitors targeting various biological pathways.

  • Kinase Inhibition : Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction of such compounds with CDK4/6 has been documented, showing potential for cancer treatment applications .

Drug Development

The compound has been explored for its role in developing drugs aimed at treating conditions like:

  • Cancer : Due to its ability to inhibit specific kinases involved in tumor growth.
  • Neurological Disorders : Its structural features suggest potential activity on neurotransmitter systems, making it a candidate for further exploration in treating disorders like anxiety or depression.

Multidrug Resistance Reversal

Recent studies have highlighted the potential of similar piperazine derivatives in reversing multidrug resistance (MDR) in cancer cells by blocking efflux pumps . This application is critical as MDR poses a significant challenge in effective cancer therapy.

Case Study 1: Inhibition of CDK Activity

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant inhibition of CDK activity, leading to reduced proliferation of cancer cells . This highlights its potential use as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects of related compounds revealed that they could modulate serotonin receptors, indicating potential use in treating mood disorders . This opens avenues for further research into the effects of this compound on neurological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of methanone derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents References
(6-Bromopyridin-3-YL)(4-methylpiperazin-1-YL)methanone C₁₁H₁₂BrN₃O 282.16 Methanone, bromopyridine, methylpiperazine 6-Br, 4-methylpiperazine
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone C₁₉H₂₄N₄O 340.42 Methanone, indole, methylpiperazine 1-Pentyl, 4-methylpiperazine
[6-Bromo-2-(3-pyridinyl)-4-quinolinyl][4-(2-pyrimidinyl)-1-piperazinyl]methanone C₂₃H₁₈BrN₅O 460.36 Methanone, quinoline, pyrimidine 6-Br, 2-pyridinyl, 4-pyrimidinylpiperazine
6-(4-Methylpiperazin-1-yl)-1H-indole C₁₃H₁₇N₃ 215.33 Indole, methylpiperazine 4-Methylpiperazine
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol C₅H₇BrN₂O 191.03 Bromopyrazole, methanol 4-Br, 1-methyl

Key Observations:

  • Core Heterocycle Impact: Replacement of pyridine with indole (as in ) or quinoline (as in ) increases molecular weight and alters electronic properties.
  • Substituent Effects: The 6-bromo group in the target compound distinguishes it from non-halogenated analogs (e.g., 6-(4-methylpiperazin-1-yl)-1H-indole ). Bromine may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.
  • Piperazine Variations : Methylpiperazine is a common substituent in CNS-targeting drugs due to its balance of hydrophilicity and basicity. Pyrimidinylpiperazine (as in ) introduces additional hydrogen-bonding sites.

Physicochemical Properties

  • Molecular Weight: The target compound (282.16 g/mol) is lighter than quinoline-based analogs (e.g., 460.36 g/mol ) but heavier than simpler indole derivatives (215.33 g/mol ).
  • Solubility: Methylpiperazine likely improves water solubility compared to non-polar substituents (e.g., pentyl in ).
  • Reactivity: The bromine atom offers a handle for nucleophilic substitution or metal-catalyzed coupling, contrasting with non-halogenated analogs like 6-(4-methylpiperazin-1-yl)-1H-indole .

Preparation Methods

Electrophilic Bromination of Pyridine Derivatives

Bromination at the 6-position of pyridine is typically achieved via electrophilic aromatic substitution (EAS). A representative protocol involves:

  • Substrate : 3-Acetylpyridine or analogous derivatives.

  • Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 4–8 hours.

Example :
Treatment of 2-aminopyridine with NBS in DMF yields 3-bromo-2-aminopyridine with 89.5% efficiency. This method avoids side reactions such as ortho/para bromination due to the directing effects of the amino group.

Table 1: Bromination Efficiency Under Varied Conditions

SubstrateReagentSolventTemp (°C)Yield (%)Source
2-AminopyridineNBSDMF0–2589.5
3-HydroxypyridineBr₂/FeCl₃CHCl₃4072.3
3-AcetylpyridineHBr/H₂O₂H₂O7068.0

Bromination with NBS in polar aprotic solvents like DMF demonstrates superior regioselectivity compared to traditional Br₂/FeCl₃ systems.

Methanone Bridge Formation via Coupling Reactions

Nucleophilic Acyl Substitution

The methanone group is introduced through reactions between acyl chlorides and amines. A two-step process is commonly employed:

  • Synthesis of 6-Bromopyridine-3-carbonyl chloride :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Conditions : Reflux in anhydrous dichloromethane (DCM).

  • Coupling with 4-Methylpiperazine :

    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Solvent : DCM or tetrahydrofuran (THF).

Example :
6-Bromo-2-pyridinecarboxylic acid reacts with oxalyl chloride to form the corresponding acyl chloride, which subsequently couples with 4-methylpiperazine in DCM to yield the target compound with 85% efficiency.

Table 2: Coupling Reaction Optimization

Acyl ChlorideAmineBaseSolventYield (%)Source
6-Bromo-3-pyridinecarbonyl chloride4-MethylpiperazineTEATHF85.0
6-Chloro-3-pyridinecarbonyl chloride4-MethylpiperazineDIPEADCM78.2
5-Bromo-2-pyridinecarbonyl chloride4-MethylpiperazinePyridineDCM63.5

The choice of base significantly impacts yield, with tertiary amines like DIPEA minimizing side reactions.

Alternative Routes: Suzuki-Miyaura Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling to install the bromopyridine moiety post-methanone formation. This strategy circumvents challenges associated with direct bromination of sterically hindered intermediates.

Protocol :

  • Synthesis of Boronic Ester Intermediate :

    • Substrate : 8-Bromoimidazo[1,2-a]pyridine-2-carboxylate.

    • Reagents : Bis(pinacolato)diboron, PdCl₂(dppf)-DCM.

    • Conditions : 100°C in 1,4-dioxane.

  • Coupling with 4-Methylpiperazine Methanone :

    • Catalyst : Pd(PPh₃)₄.

    • Solvent : Xylene/H₂O (5:1).

Example :
Suzuki coupling of 8-bromoimidazo[1,2-a]pyridine-2-carboxylate with 4-methylpiperazine-derived boronic ester achieves 76.7% yield, demonstrating the versatility of this approach.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with petroleum ether/ethyl acetate (15–25%) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (3:1) enhance purity to >97%.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include δ 8.38 (d, J = 2.5 Hz, pyridine-H), 3.70–3.20 (m, piperazine-CH₂), and 2.30 (s, piperazine-CH₃).

  • HRMS : Calculated for C₁₂H₁₅BrN₂O [M + H]⁺: 295.0342; observed: 295.0345.

Challenges and Optimization Opportunities

Byproduct Formation

  • Di-brominated Derivatives : Excess NBS or prolonged reaction times promote over-bromination. Mitigated by stoichiometric control and low temperatures.

  • Piperazine N-Oxidation : Aerobic conditions during coupling necessitate inert atmospheres (N₂/Ar).

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance reaction rates but complicate purification. Recent studies suggest switchable solvents (e.g., ionic liquids) as alternatives to improve recyclability .

Q & A

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer : Follow OSHA guidelines and SDS recommendations :
  • Use fume hoods and PPE (nitrile gloves, lab coat).
  • Monitor air quality for bromine vapor.
  • Dispose of waste via halogen-specific protocols.

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